![molecular formula C28H36N6O3 B10856147 7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one CAS No. 2230263-60-0](/img/structure/B10856147.png)

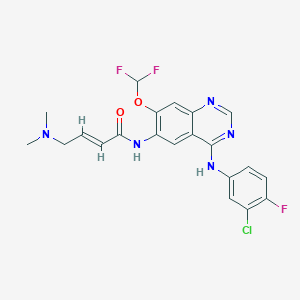

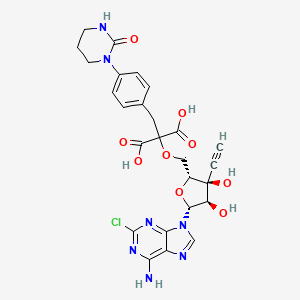

7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

LY3410738 est un inhibiteur covalent puissant et sélectif des enzymes mutantes isocitrate déshydrogénase 1 et 2 (IDH1/2). Ces mutations sont présentes dans divers cancers, notamment le cholangiocarcinome, les gliomes et la leucémie aiguë myéloïde. LY3410738 se lie de manière covalente à un nouveau site de liaison, permettant une puissance continue même en présence de mutations de résistance IDH secondaires .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour LY3410738 sont exclusives et ne sont pas divulguées publiquement en détail. Il est connu que le composé est synthétisé par une série de réactions organiques impliquant la formation de liaisons covalentes à des sites spécifiques sur les enzymes IDH1/2 . Les méthodes de production industrielle impliquent probablement des procédés de fabrication pharmaceutique standard, y compris la synthèse chimique, la purification et la formulation en formes posologiques orales .

Analyse Des Réactions Chimiques

LY3410738 subit des réactions de liaison covalente avec les enzymes IDH1/2 mutantes. Le composé modifie un seul résidu cystéine (Cys269) dans une poche de liaison allostérique, inactivant rapidement l'enzyme. Cette inhibition sélective empêche la production du métabolite oncogène 2-hydroxyglutarate (2-HG) sans affecter les niveaux d'alpha-cétoglutarate . Le principal produit formé à partir de cette réaction est le complexe enzymatique inactivé.

Applications de la recherche scientifique

LY3410738 a des applications importantes dans la recherche scientifique, en particulier dans les domaines de l'oncologie et de la biologie moléculaire. Il est utilisé dans des études précliniques et cliniques pour étudier son efficacité dans le traitement des cancers porteurs de mutations IDH1/2. Le composé s'est avéré prometteur dans les essais cliniques de phase 1 pour le cholangiocarcinome avancé à mutation IDH, les gliomes et d'autres tumeurs solides . De plus, LY3410738 est étudié pour son potentiel à surmonter la résistance aux inhibiteurs IDH existants, ce qui en fait un outil précieux dans la recherche sur le cancer .

Mécanisme d'action

LY3410738 exerce ses effets en se liant de manière covalente aux enzymes IDH1/2 mutantes à un nouveau site de liaison. Cette liaison modifie le résidu cystéine dans la poche allostérique, conduisant à une inactivation rapide de l'enzyme. L'inhibition d'IDH1/2 empêche la production du métabolite oncogène 2-hydroxyglutarate, qui est impliqué dans la pathogenèse de divers cancers . En ciblant cette voie, LY3410738 perturbe efficacement les processus métaboliques qui stimulent la croissance et la progression tumorale.

Applications De Recherche Scientifique

LY3410738 has significant applications in scientific research, particularly in the fields of oncology and molecular biology. It is used in preclinical and clinical studies to investigate its efficacy in treating cancers with IDH1/2 mutations. The compound has shown promise in phase 1 clinical trials for advanced IDH-mutant cholangiocarcinoma, gliomas, and other solid tumors . Additionally, LY3410738 is being studied for its potential to overcome resistance to existing IDH inhibitors, making it a valuable tool in cancer research .

Mécanisme D'action

LY3410738 exerts its effects by covalently binding to the mutant IDH1/2 enzymes at a novel binding site. This binding modifies the cysteine residue in the allosteric pocket, leading to rapid inactivation of the enzyme. The inhibition of IDH1/2 prevents the production of the oncometabolite 2-hydroxyglutarate, which is implicated in the pathogenesis of various cancers . By targeting this pathway, LY3410738 effectively disrupts the metabolic processes that drive tumor growth and progression.

Comparaison Avec Des Composés Similaires

LY3410738 est unique par rapport aux autres inhibiteurs IDH en raison de son mode de liaison covalent et de sa puissance accrue contre les mutations IDH1-R132. Des composés similaires comprennent l'ivosidénine et l'enasidénine, qui sont des inhibiteurs réversibles d'IDH1 et IDH2, respectivement . Contrairement à ces inhibiteurs réversibles, la liaison covalente de LY3410738 assure une inhibition durable même en présence de mutations de résistance, ce qui en fait une option plus robuste pour le traitement des cancers à mutation IDH .

Références

Propriétés

Numéro CAS |

2230263-60-0 |

|---|---|

Formule moléculaire |

C28H36N6O3 |

Poids moléculaire |

504.6 g/mol |

Nom IUPAC |

7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one |

InChI |

InChI=1S/C28H36N6O3/c1-4-25(35)33-14-12-32(13-15-33)24(16-20-6-7-20)22-10-8-21(9-11-22)19(3)30-27-29-17-23-18-37-28(36)34(5-2)26(23)31-27/h4,8-11,17,19-20,24H,1,5-7,12-16,18H2,2-3H3,(H,29,30,31)/t19-,24-/m0/s1 |

Clé InChI |

AFGYODUJVVOZAX-CYFREDJKSA-N |

SMILES isomérique |

CCN1C2=NC(=NC=C2COC1=O)N[C@@H](C)C3=CC=C(C=C3)[C@H](CC4CC4)N5CCN(CC5)C(=O)C=C |

SMILES canonique |

CCN1C2=NC(=NC=C2COC1=O)NC(C)C3=CC=C(C=C3)C(CC4CC4)N5CCN(CC5)C(=O)C=C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4S,5S)-2-(4-Amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(((2-(((2-(tert-butyl)pyridin-3-yl)methyl)amino)ethyl)thio)methyl)tetrahydrofuran-3,4-diol](/img/structure/B10856065.png)

![5-(4-Cyclohexylphenyl)-3-(3-(fluoromethyl)azetidine-1-carbonyl)-2-(3-methylpyrazin-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10856070.png)

![(3-phenylphenyl) N-[6-[[3-(2-acetamidoethyl)-2-bromo-1H-indol-5-yl]oxy]hexyl]carbamate](/img/structure/B10856103.png)

![2-Methyl-6-{[(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methoxy}-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B10856106.png)

![2-(2,2-difluoropropyl)-5-[1-(2-fluoro-6-methylphenyl)piperidin-4-yl]-7-[[2-(trifluoromethyl)phenyl]methyl]-4H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B10856115.png)

![[(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone](/img/structure/B10856130.png)

![[(3~{R})-4-[2-[2-[[3-(2-azanyl-6-chloranyl-pyrimidin-4-yl)-1-[bis(fluoranyl)methyl]pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol](/img/structure/B10856158.png)